3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile
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Overview
Description
3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 4-Hydroxy-1,4-dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is similar to that of other quinoline derivatives, which are known to interfere with essential cellular processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties and used in the synthesis of ciprofloxacin.
4-Hydroxy-2-quinolones: Exhibits significant pharmaceutical and biological activities.
Uniqueness
3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and oxo groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Biological Activity
Introduction
3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a member of the quinoline family, characterized by its unique structural features, including a chloro group at the 3-position and a carbonitrile group at the 6-position of the quinoline ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Properties
- Molecular Formula : C_10H_6ClN_3O
- Molecular Weight : Approximately 204.61 g/mol
The structural configuration of this compound contributes to its potential applications in pharmaceuticals, especially as antibacterial agents and other therapeutic compounds .
Antimicrobial Activity
Quinoline derivatives, including this compound, are known for their broad-spectrum antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study highlighted that certain quinolone derivatives demonstrated potent antibacterial activity, with some compounds being significantly more effective than established antibiotics like trovafloxacin. For instance, a related compound exhibited up to 30 times greater efficacy against Streptococcus pneumoniae and 128 times against methicillin-resistant Staphylococcus aureus . This suggests that this compound could potentially have similar or enhanced antibacterial properties.
Anticancer Activity
Recent research has explored the potential of quinoline derivatives in cancer therapy. A series of new quinolone derivatives were synthesized and evaluated for their antiproliferative effects targeting cancer cells through inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) . The ability of these compounds to induce apoptosis in cancer cells positions them as promising candidates for further development.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within bacterial and cancer cells. Its mechanism may involve inhibition of key enzymes or receptors that are critical for cellular proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. Modifications in the functional groups attached to the quinoline core can significantly influence their pharmacological profile. For example, variations in substituents at different positions on the quinoline ring have been shown to enhance antibacterial potency and selectivity .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | C_10H_6ClN_3O | Carbonitrile at position 3 |
7-Chloro-1-methyl-6-fluoroquinoline | C_10H_8ClF | Fluorine substitution enhances activity |
8-Chloro-6-methylquinoline | C_10H_8Cl | Methyl group provides different reactivity |
The unique combination of functional groups in this compound may confer distinct biological activities compared to related compounds. Targeted modifications could lead to enhanced efficacy while maintaining a favorable safety profile .
Properties
Molecular Formula |
C10H5ClN2O |
---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
3-chloro-4-oxo-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5H,(H,13,14) |
InChI Key |
YEQZCEDWQPIXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=CN2)Cl |
Origin of Product |
United States |
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